Platelet Aggregation Inhibition: Potency Reduction by Over 1000-Fold Compared to PGE1
13,14-Dihydro-15-keto-PGE1 is a weak inhibitor of ADP-induced platelet aggregation, demonstrating an IC50 of 54 µM in human platelet-rich plasma (PRP). This is a profound reduction in potency compared to its parent compound, Prostaglandin E1 (PGE1), which has a reported IC50 of 40 nM in the same assay system [1]. This data underscores the compound's role as an inactive metabolite for use in control experiments or as a biomarker, rather than an active pharmacological agent.
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 54 µM in human PRP |
| Comparator Or Baseline | Prostaglandin E1 (PGE1): 40 nM (0.04 µM) in human PRP |
| Quantified Difference | ~1350-fold higher IC50 (less potent) |
| Conditions | ADP-induced human platelet-rich plasma (PRP) aggregation assay |
Why This Matters
The 1350-fold difference in potency confirms its classification as an inactive metabolite, making it essential for researchers needing a biologically inert comparator for PGE1 activity assays.
- [1] GlpBio. 13,14-dihydro-15-keto Prostaglandin E1 product page. GlpBio. Accessed 2026. View Source
